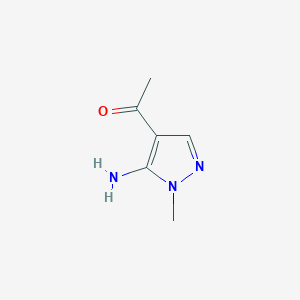
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, involves various methods . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are involved in various chemical reactions . For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide gave the imine intermediate .Scientific Research Applications
Application 1: Synthesis of Heterocyclic Compounds
- Summary of the Application: 5-Amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
- Methods of Application: The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results or Outcomes: The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds, which are significant in drug design and engineering of pharmaceuticals .
Application 2: Preparation of Bicyclic Nitrogen Heterocycles
- Summary of the Application: Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .
- Methods of Application: The method involves the reaction of 5-aminopyrazoles with 1,3-dielectrophiles .
- Results or Outcomes: This method has been particularly useful in the preparation of condensed heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, imidazopyrazoles, etc .
Application 3: Antioxidant and Anti-Cancer Activities
- Summary of the Application: 5-Aminopyrazole derivatives have been investigated for their antioxidant and anti-cancer activities .
- Methods of Application: The derivatives were tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties .
- Results or Outcomes: Some derivatives showed promising anti-proliferative effects, able to suppress the growth of specific cancer cell lines. Furthermore, some derivatives remarkably inhibited ROS production in platelets and showed interesting in vitro radical scavenging properties .
Application 4: Synthesis of Imidazole Containing Compounds
- Summary of the Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The method involves the synthesis of imidazole containing compounds .
- Results or Outcomes: The synthesized compounds showed a wide range of biological activities .
Application 5: Protein Expression
- Summary of the Application: Certain derivatives of 5-aminopyrazoles have been used in the expression of proteins such as p53 and p21 .
- Methods of Application: The specific methods of application would depend on the protein being expressed and the experimental setup .
- Results or Outcomes: The use of 5-aminopyrazoles in protein expression can contribute to our understanding of protein function and could have implications in disease treatment .
Application 6: Therapeutic Potential of Imidazole Containing Compounds
- Summary of the Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The method involves the synthesis of imidazole containing compounds .
- Results or Outcomes: The synthesized compounds showed a wide range of biological activities .
Future Directions
properties
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMPGYRIXATFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464988 | |
| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
CAS RN |
856860-17-8 | |
| Record name | 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)


![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
